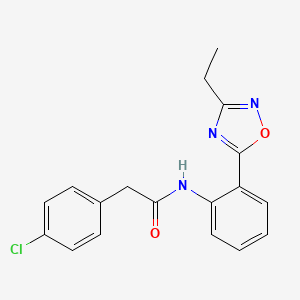
2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of oxadiazole-based compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, microbial growth, and cancer progression. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound also inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA synthesis. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and improve wound healing. This compound has also been shown to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also soluble in a wide range of solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can limit its use in some assays. Furthermore, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Another area of research is to optimize the synthesis method of this compound to improve its purity and yield. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential therapeutic applications. Finally, future studies could explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound that has shown significant potential in various scientific research applications. This compound has a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound is relatively easy, and it has a high degree of stability. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has shown promising results in various scientific research applications. In vitro studies have demonstrated that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antimicrobial activity against a broad range of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)14-5-3-4-6-15(14)20-17(23)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUYJPMVZPIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

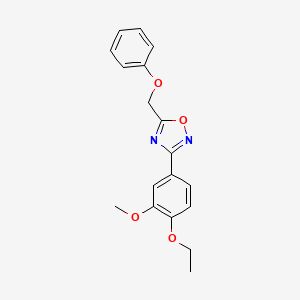

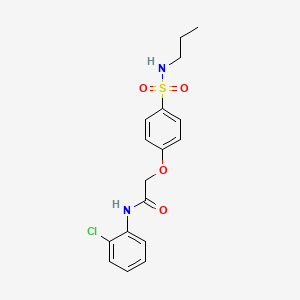
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
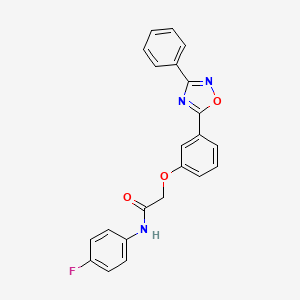
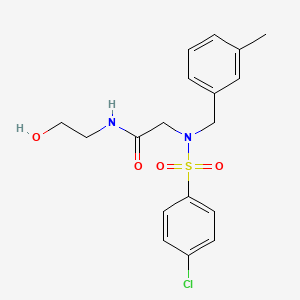

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)
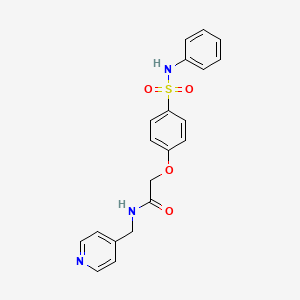
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
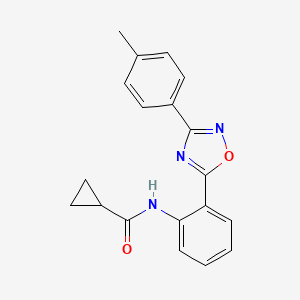
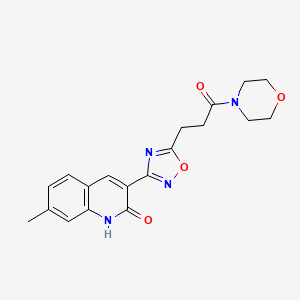
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)